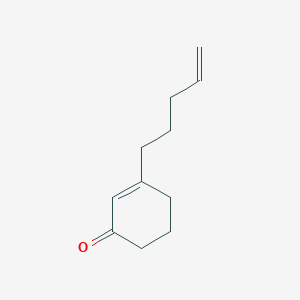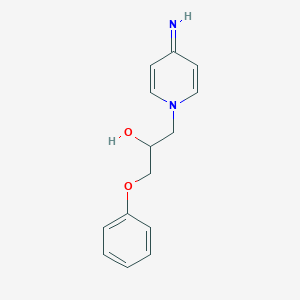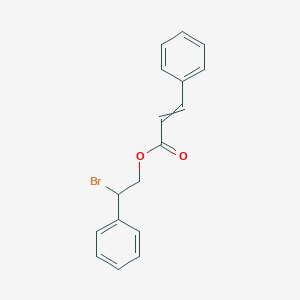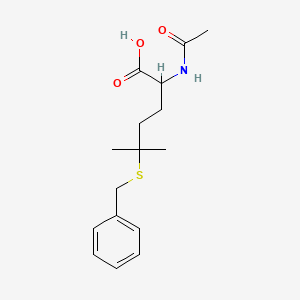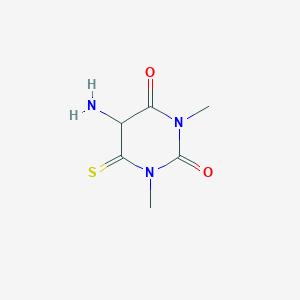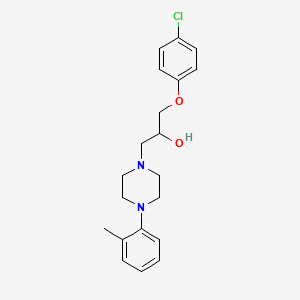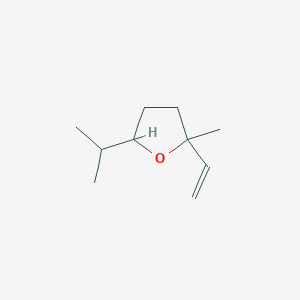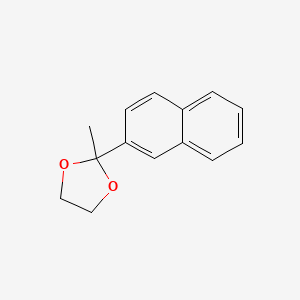![molecular formula C10H9N3O2 B14481515 Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- CAS No. 68272-09-3](/img/structure/B14481515.png)
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is an organic compound with a complex structure that includes an acetamide group and a cyanophenylmethylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- typically involves the reaction of acetamide with cyanophenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may negatively regulate the expression of certain operons by inhibiting the action of regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent but not prepared from acetamide.
Uniqueness
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is unique due to its complex structure and the presence of both acetamide and cyanophenylmethylene groups
Propiedades
Número CAS |
68272-09-3 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14) |
Clave InChI |
TZZUEDDGCGIIBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
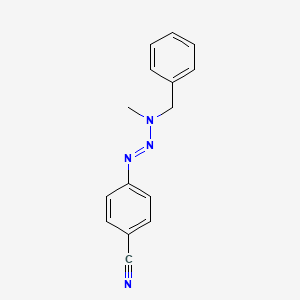

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
